molecular formula C10H11ClO3 B14361534 2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)phenol CAS No. 92119-08-9

2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)phenol

Cat. No.: B14361534
CAS No.: 92119-08-9
M. Wt: 214.64 g/mol
InChI Key: IRIFICVAFVJRHQ-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)phenol is a chemical compound that belongs to the class of dioxolanes. It is characterized by the presence of a chloro group, a phenol group, and a dioxolane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)phenol typically involves the reaction of a phenol derivative with a chloro-substituted dioxolane. One common method involves the use of a Lewis acid catalyst to facilitate the reaction between the phenol and the dioxolane . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene, to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps, such as distillation or crystallization, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dechlorinated phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)phenol is unique due to its specific combination of a chloro group, a phenol group, and a dioxolane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

92119-08-9

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

2-chloro-5-(2-methyl-1,3-dioxolan-2-yl)phenol

InChI

InChI=1S/C10H11ClO3/c1-10(13-4-5-14-10)7-2-3-8(11)9(12)6-7/h2-3,6,12H,4-5H2,1H3

InChI Key

IRIFICVAFVJRHQ-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2=CC(=C(C=C2)Cl)O

Origin of Product

United States

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